1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene
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Overview
Description
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is a highly chlorinated organic compound with the molecular formula C19HCl15 and a molecular weight of 761.006 g/mol . It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of triphenylmethane derivatives. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperatures and pressures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to its stability.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of less chlorinated derivatives, while oxidation can produce various chlorinated benzoic acids .
Scientific Research Applications
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene has several scientific research applications:
Chemistry: Used as a stable radical for studying reaction mechanisms and kinetics.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Perchlorotriphenylmethyl Radical: Another highly chlorinated compound with similar stability and applications.
Hexachlorobenzene: Known for its use as a fungicide and in industrial applications.
Pentachlorophenol: Used as a pesticide and disinfectant.
Uniqueness
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Properties
CAS No. |
33240-61-8 |
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Molecular Formula |
C19HCl15 |
Molecular Weight |
761.0 g/mol |
IUPAC Name |
1-[bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene |
InChI |
InChI=1S/C19HCl15/c20-5-2(6(21)12(27)17(32)11(5)26)1(3-7(22)13(28)18(33)14(29)8(3)23)4-9(24)15(30)19(34)16(31)10(4)25/h1H |
InChI Key |
NTIHYEQVZGVWKC-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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